molecular formula C12H7F2NO2 B3032193 2-(3,4-Difluorophenyl)nicotinic acid CAS No. 1225511-07-8

2-(3,4-Difluorophenyl)nicotinic acid

Cat. No. B3032193
CAS RN: 1225511-07-8
M. Wt: 235.19
InChI Key: ORRARRKRWPEVGY-UHFFFAOYSA-N
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Description

Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives

The synthesis of 2-(trifluoromethyl)nicotinic acid derivatives is a significant area of research due to their application as intermediates in pharmaceuticals, such as COMT inhibitors. An efficient route has been developed that involves the construction of the pyridine ring from simple fluorinated precursors, which is a crucial step in the synthesis of these compounds .

Synthesis and Characterization of Nicotinic Acid Derivatives

Nicotinic acid derivatives have been synthesized and characterized through various methods, including NMR, FT-IR, and X-ray diffraction. These studies provide detailed insights into the molecular structure and properties of the compounds. For instance, the synthesis of nicotinic acid [1-(2,3-dihydroxyphenyl)methylidene]hydrazide has been reported, and its structure was elucidated using different spectroscopic techniques. Theoretical studies using HF and DFT methods complemented the experimental data, offering a comprehensive understanding of the molecule's properties .

Practical Synthesis of Amino-Nicotinic Acid Derivatives

A practical synthesis method for 4-amino-2-(trifluoromethyl)nicotinic acid has been described, showcasing a multi-step process with an overall yield of 50%. This method involves lithiation, carboxylation, and subsequent reactions to introduce the amino group. Such synthetic routes are essential for producing compounds that can serve as building blocks for further chemical transformations .

Anti-inflammatory and Analgesic Activities of Nicotinic Acid Hydrazides

Nicotinic acid hydrazides have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities. The study revealed that certain derivatives exhibit significant activity, which could be beneficial for the development of new therapeutic agents. The structure-activity relationship of these compounds provides valuable information for future drug design .

Preparation of Fluorinated Nicotinic Acid Derivatives

The preparation of new fluorinated nicotinic acid derivatives, such as 2-chloro-5-fluoro-6-(4-phenyl-methylpiperazinyl)-4-trifluoromethyl-3-nicotinic acid, has been reported. These compounds could serve as key intermediates for the synthesis of potential anti-bacterial agents. The construction of the pyridine nucleus is a critical step in the synthesis of these derivatives .

Structural Elucidation of Tin-Nicotinate Complexes

The interaction of tin compounds with nicotinic acid derivatives has been explored, leading to the synthesis of complexes such as triphenyltin(IV) [2-(2,3-dimethylanilino)nicotinate]. These complexes have been characterized by various spectroscopic techniques and X-ray crystallography, providing insights into the coordination chemistry of tin with organic ligands .

Analytical Method for Nicotinic Acid Derivatives

An analytical method using UPLC has been described for the separation and quantification of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid. The method demonstrates good linearity and precision, which is crucial for the quality control of such compounds in various applications .

Catalytic Activity of Tin-Nicotinate Complexes

The synthesis of a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid has been reported, and its influence on the catalytic oxidation of linoleic acid by lipoxygenase was studied. The results provide valuable information on the potential use of tin complexes as catalysts in biochemical reactions .

properties

IUPAC Name

2-(3,4-difluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-9-4-3-7(6-10(9)14)11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRARRKRWPEVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680764
Record name 2-(3,4-Difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenyl)nicotinic acid

CAS RN

1225511-07-8
Record name 2-(3,4-Difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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